(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of a phenyl ring substituted with two

生物活性

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in recent years due to its diverse biological activities. This compound is characterized by its unique structure that includes a dimethylamino group and two hydroxyl substituents on the phenyl ring, which are believed to contribute significantly to its pharmacological effects.

Chemical Structure

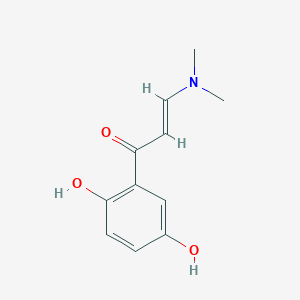

The chemical formula of this compound is C11H13NO3, with a molecular weight of 207.23 g/mol. Its structure can be represented as follows:

1. Antioxidant Activity

Chalcone derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases. Studies have shown that the presence of hydroxyl groups enhances their electron-donating ability, thereby increasing their antioxidant capacity.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases where these cytokines play a pivotal role.

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. The results suggest that it possesses moderate inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

4. Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. For instance, in vitro studies demonstrated that this compound could inhibit proliferation in breast cancer cells by inducing G0/G1 phase arrest.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by researchers investigated the antioxidant and anti-inflammatory activities of various chalcone derivatives, including this compound. The compound was subjected to DPPH radical scavenging assays and showed an IC50 value of 25 µM, indicating strong antioxidant activity. Additionally, it reduced the production of NO in LPS-stimulated macrophages by 40%, demonstrating its anti-inflammatory potential.

Study 2: Anticancer Activity

In another study, the effects of this compound on human breast cancer cell lines were evaluated. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells underwent significant apoptosis, confirming its potential as an anticancer agent.

Data Table: Summary of Biological Activities

科学研究应用

Based on the search results, here's what is known about the applications of the compound "(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one":

This compound

"this compound" is a chemical compound with the molecular formula C11H13NO3 . Other names include 2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(dimethylamino)-, (2E)- . The CAS number for this compound is 2027562-77-0 .

Scientific Research Applications

While the provided search results do not offer extensive details regarding specific applications of "this compound," they do provide some context clues:

- As a chemical intermediate: Chemical compound entries such as those found in chemical databases and catalogs, suggest its potential use as a building block in organic synthesis .

- Inhibitor Research: Benzazole derivatives, some containing dihydroxyphenyl rings, have been evaluated as inhibitors of BACE1, AChE, and BChE, as well as anti-Aβ aggregation . Further research could explore the potential of "this compound" and similar compounds in inhibiting these biological targets.

- AChE Inhibitory Activity: Some compounds with dihydroxyphenyl rings have shown interesting binding modes with the catalytic sites of AChE via interactions with specific amino acids . The dihydroxy substituents are important for polar interactions and form hydrogen bonds with G120, Y133, and E202 .

- Chalcone Derivatives: The search results mention a chalcone derivative with a similar structure, which was analyzed using DFT calculations for its molecular structure, nonlinear optical properties, and spectroscopic characteristics . Chalcones and their derivatives are known for a wide range of biological activities, including antibacterial effects .

Data Tables and Case Studies

Unfortunately, the search results do not contain specific data tables or well-documented case studies directly focusing on the applications of "this compound".

属性

IUPAC Name |

(E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQUKNFAIHIJOJ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。